molecular formula C9H8ClN3O B3195235 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide CAS No. 889942-75-0

4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Cat. No.: B3195235
CAS No.: 889942-75-0
M. Wt: 209.63 g/mol
InChI Key: YVNDSEVUIZWTQZ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Heterocycles as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a vast number of biologically active natural products and synthetic pharmaceuticals, demonstrating an ability to interact with a diverse range of biological targets. nih.govresearchgate.netnih.govnih.gov The structural versatility of the indole ring allows it to serve as a foundational template for designing ligands for various receptors and enzymes. nih.govdrugbank.commdpi.com

The significance of the indole scaffold is underscored by its presence in essential biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin, which highlights its inherent biocompatibility. drugbank.combldpharm.com In drug discovery, indole derivatives have been successfully developed into therapeutic agents across multiple disease areas. nih.govbldpharm.com These include anti-inflammatory drugs like Indomethacin, anticancer agents such as Vincristine, and antihypertensives like Reserpine. drugbank.combldpharm.combldpharm.com

The chemical tractability of the indole ring, particularly its susceptibility to substitution at various positions, allows chemists to systematically modify its structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov Researchers have developed numerous synthetic methodologies to create libraries of indole derivatives, leading to the discovery of novel compounds with potential applications in treating cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govacs.orgchula.ac.th

Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold

Drug Name Therapeutic Class
Indomethacin Anti-inflammatory (NSAID)
Vincristine Anticancer
Reserpine Antihypertensive
Sumatriptan Antimigraine (5-HT Receptor Agonist)
Ondansetron Antiemetic (5-HT3 Receptor Antagonist)
Tadalafil Phosphodiesterase Inhibitor

Evolution and Research Focus on N-Hydroxycarboximidamide Functionalities in Bioactive Molecules

The N-hydroxycarboximidamide functional group, which exists in tautomeric equilibrium with its amidoxime (B1450833) form, has emerged as a significant pharmacophore in modern drug design. nih.govresearchgate.net Historically, the first amidoxime was synthesized in the 19th century, but its full potential in medicinal chemistry has been realized more recently. nih.gov The most common method for synthesizing amidoximes involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile precursor. researchgate.netnih.gov

The research focus on this functionality is driven by several key properties. N-hydroxycarboximidamides are recognized for a broad spectrum of biological activities, including antibacterial, antineoplastic, and anti-inflammatory effects. nih.govresearchgate.net A critical aspect of their evolution in drug discovery is their role as prodrugs. researchgate.net The amidoxime group can be enzymatically converted in vivo to the corresponding amidine or amide, which may be the more active form of the drug. researchgate.net This strategy can be used to improve the bioavailability and pharmacokinetic profile of amidine-containing drug candidates. mdpi.com

Furthermore, the N-hydroxycarboximidamide moiety is considered a non-classical bioisostere of the carboxylic acid group. nih.govdrughunter.com Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's properties while retaining its desired biological activity. drughunter.comcambridgemedchemconsulting.comnih.gov Replacing a carboxylic acid with an N-hydroxycarboximidamide can alter acidity, lipophilicity, and metabolic stability, potentially overcoming issues related to poor permeability or rapid metabolism. nih.gov This functionality has also been investigated for its ability to act as a nitric oxide (NO) donor, a property relevant for developing agents with anti-thrombotic and vasodilatory effects. nih.govnih.gov

Historical and Current Research Trajectories for the Indole-3-carboximidamide Scaffold and its Derivatives

The research trajectory for derivatives of the indole-3-carboximidamide scaffold represents a logical progression within the broader field of indole chemistry. Initial investigations often focused on the more accessible and stable precursors, such as indole-3-carboxylic acid and its corresponding carboxamides. nih.govresearchgate.net These simpler derivatives were synthesized and evaluated for a range of biological activities, including antimicrobial and antihypertensive properties. nih.govnih.govarkat-usa.org

The development into indole-3-carboximidamide and its N-hydroxy derivatives (indole-3-amidoximes) was driven by the desire to explore new chemical space and introduce functionalities with unique biological and physicochemical properties. The amidine group, a strong base, is known to participate in key binding interactions with biological targets, particularly through the formation of salt bridges. The corresponding amidoxime (N-hydroxycarboximidamide) offers a strategic advantage as a potential prodrug that can be readily converted to the active amidine under physiological conditions. mdpi.com

Current research continues to explore this scaffold. For instance, studies have prepared and evaluated indole-based amidoximes for their antiproliferative activities against cancer cell lines. mdpi.com These investigations often compare the biological effects of the amidoxime derivatives to their amidine counterparts, helping to elucidate structure-activity relationships and validate the prodrug concept. mdpi.com The ongoing interest in this scaffold is aimed at developing novel therapeutic agents by leveraging the combined benefits of the privileged indole core and the versatile carboximidamide functionality.

Rationale for Investigating 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide within Contemporary Chemical Biology Research

The specific investigation of this compound, while not detailed in publicly available research literature, can be rationalized as a strategic exercise in molecular design aimed at creating novel bioactive compounds. The rationale is built upon the convergence of the established principles discussed in the preceding sections.

First, the molecule is built upon the indole scaffold , a privileged structure known to form the basis of numerous successful therapeutic agents. nih.govnih.gov The functionalization is at the 3-position , a common site for modification in indole chemistry that often leads to potent biological activity. nih.gov

Second, it incorporates the N-hydroxycarboximidamide functionality. This group is of significant interest for its potential intrinsic biological activity, its role as a bioisostere for carboxylic acids, and its utility as a prodrug for the corresponding amidine. nih.govmdpi.com

Third, and critically, the molecule features a chloro substituent at the 4-position of the indole ring. The introduction of halogen atoms is a well-established tactic in medicinal chemistry to modulate a compound's pharmacological profile. cambridgemedchemconsulting.com Substitution at the 4-position of the indole ring is known to have a particularly strong influence on the molecule's electronic properties. nih.gov A chloro group at this position can:

Alter electronic distribution: The electron-withdrawing nature of chlorine can modify the acidity of the indole N-H and the N-OH protons, potentially influencing binding interactions with target proteins.

Enhance binding affinity: The substituent can occupy a specific hydrophobic pocket within a target's active site, increasing ligand potency. This has been observed in related structures, such as 5-chloro-indole-2-carboxamides, which act as potent enzyme inhibitors. nih.gov

Modulate metabolic stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo. cambridgemedchemconsulting.com

Improve membrane permeability: By increasing lipophilicity, the chloro group can potentially enhance the molecule's ability to cross biological membranes.

Therefore, the rationale for investigating this compound is to synthesize a novel molecular entity that synergistically combines the benefits of the indole scaffold, the N-hydroxycarboximidamide functional group, and a strategically placed chloro substituent. The goal of such an investigation would be to explore its potential as a new therapeutic agent, likely in areas where related chloro-indole derivatives and indole-amidoximes have already shown promise, such as oncology. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N'-hydroxy-1H-indole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDSEVUIZWTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro N Hydroxy 1h Indole 3 Carboximidamide

Established Synthetic Routes for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

Precursor Compounds and Reaction Conditions

The formation of an N-hydroxycarboximidamide moiety typically proceeds from either a nitrile or an aldehyde.

From 4-chloro-1H-indole-3-carbonitrile:

The direct reaction of a nitrile with hydroxylamine (B1172632) is a standard method for the synthesis of N-hydroxycarboximidamides. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, often in the presence of a base like sodium carbonate or triethylamine (B128534) to neutralize the hydrochloride salt of hydroxylamine.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound from 4-chloro-1H-indole-3-carbonitrile

ParameterCondition
Precursor 4-chloro-1H-indole-3-carbonitrile
Reagent Hydroxylamine hydrochloride
Base Sodium carbonate or Triethylamine
Solvent Ethanol or Methanol
Temperature Room temperature to reflux
Reaction Time Several hours to overnight

From 4-chloro-1H-indole-3-carboxaldehyde:

Alternatively, the synthesis can proceed through a two-step process starting from 4-chloro-1H-indole-3-carboxaldehyde. First, the aldehyde is reacted with hydroxylamine to form an oxime. This is a well-established reaction, often carried out in an aqueous or alcoholic solution, sometimes with a base to facilitate the reaction. The resulting oxime can then be further reacted to yield the N-hydroxycarboximidamide, although the direct conversion of an aldehyde to an N-hydroxycarboximidamide with hydroxylamine under certain conditions is also known. A more common route from the aldehyde would be its conversion to the corresponding nitrile, which is then reacted with hydroxylamine as described above. The synthesis of N-substituted 4-chloroindole-3-carbaldehydes has been described, for instance, through the chlorination of the corresponding N-protected indole-3-carbaldehyde with N-chlorosuccinimide. google.com

Methodological Optimization Strategies for Reaction Yield and Purity

Optimizing the synthesis of N-hydroxy-carboximidamides from nitriles often involves careful control of reaction parameters to maximize yield and minimize side products. Key strategies include:

Stoichiometry: The molar ratio of hydroxylamine to the nitrile precursor is a critical factor. An excess of hydroxylamine is often used to drive the reaction to completion.

Base Selection: The choice and amount of base can significantly impact the reaction rate and the formation of byproducts. Weaker, non-nucleophilic bases are generally preferred to avoid unwanted side reactions.

Temperature and Reaction Time: The reaction temperature can be adjusted to control the rate of reaction. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent decomposition of the product.

Purification: Purification of the final product is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and any formed impurities.

Synthesis of Analogs and Derivations of the this compound Scaffold

The synthesis of analogs of this compound can be approached by modifying either the indole (B1671886) ring system or the N-hydroxycarboximidamide moiety.

Strategies for Substituent Variation on the Indole Ring System

The indole scaffold offers multiple positions for substitution, allowing for the creation of a diverse library of analogs.

Variation at the 4-Position: While the focus is on the 4-chloro derivative, other halogens (e.g., fluorine, bromine) or different electron-withdrawing or electron-donating groups could be introduced at this position. This would typically involve starting from a differently substituted aniline (B41778) in a classical indole synthesis, such as the Fischer indole synthesis.

Substitution at Other Positions (C5, C6, C7): The benzene (B151609) portion of the indole ring can be functionalized through various methods. Site-selective C-H functionalization of indoles is an area of active research, employing directing groups to achieve substitution at specific positions. nih.gov For instance, the use of a directing group on the indole nitrogen can facilitate arylation at the C7 position. nih.gov

N-Substitution: The indole nitrogen can be readily alkylated or acylated to introduce a wide range of substituents. mdpi.comnih.gov Common methods involve the use of alkyl halides or acyl chlorides in the presence of a base.

Table 2: Examples of Substituted Indole Precursors for Analog Synthesis

Precursor StructureType of Modification
N-benzyl-4-chloro-1H-indole-3-carbaldehydeN-alkylation of the indole ring
5-bromo-1H-indole-3-carbonitrileHalogen substitution at the C5 position
4-methoxy-1H-indole-3-carbonitrileSubstitution with an electron-donating group at the C4 position

Modification of the N-Hydroxycarboximidamide Moiety

The N-hydroxycarboximidamide group itself can be chemically modified to generate further derivatives.

O-Alkylation/Acylation: The hydroxyl group can be alkylated or acylated to produce O-substituted derivatives. This would involve reaction with an appropriate alkyl halide or acyl chloride under basic conditions.

N-Substitution of the Amidine: The NH2 group of the carboximidamide can potentially be substituted, although this may be more challenging and could lead to a mixture of products.

Conversion to Other Functional Groups: The N-hydroxycarboximidamide can serve as a precursor for the synthesis of other five-membered heterocycles, such as 1,2,4-oxadiazoles, through cyclization reactions with appropriate reagents.

Advanced Chemical Transformations and Functionalization Approaches for Indole Carboximidamide Derivatives

The indole carboximidamide scaffold can undergo a variety of advanced chemical transformations to create more complex molecular architectures.

Cross-Coupling Reactions: The chloro-substituent at the 4-position of the indole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, significantly increasing molecular diversity.

Carbonylative Functionalization: Carbonylation reactions represent a powerful tool for the introduction of carbonyl groups into the indole nucleus. beilstein-journals.org While typically focused on other positions, the development of new catalytic systems could enable carbonylative transformations on the 4-chloroindole (B13527) scaffold.

Cyclization Reactions: The indole-3-carboximidamide moiety can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of pyrimidine (B1678525) or triazine rings fused to the indole core. The indole-2-carboxamide scaffold has been shown to be a versatile precursor for the synthesis of diversely substituted polycyclic indole structures. researchgate.net

Oxidation and Reduction Reactions

The structural components of this compound—the electron-rich indole ring and the N-hydroxy-carboximidamide group—present multiple sites for oxidation and reduction reactions. The outcomes of these transformations are highly dependent on the reagents and conditions employed.

Oxidation Reactions

The indole ring is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. wikipedia.org Simple oxidizing agents like N-bromosuccinimide (NBS) can selectively oxidize indoles to their corresponding oxindoles. wikipedia.org In the case of the title compound, such a reaction would likely yield 4-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboximidamide. More powerful oxidants, such as ozone or potassium permanganate, could lead to the cleavage of the pyrrole (B145914) ring, resulting in derivatives of 2-amino-chlorobenzoic acid.

The N-hydroxy-carboximidamide moiety itself can be sensitive to oxidative conditions, potentially leading to various nitrogen oxide species or cleavage, although specific pathways for this functional group on an indole scaffold are not extensively documented.

Interactive Table: Potential Oxidation Reactions Users can filter by Oxidizing Agent to see the expected primary product.

Oxidizing Agent Potential Product Structural Change
N-Bromosuccinimide (NBS) 4-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carboximidamide Oxidation of C2 on the indole ring
Dimethyldioxirane (DMDO) 4-Chloro-1H-indole-2,3-epoxide derivative Epoxidation of the C2-C3 double bond
Ozone (O₃) 2-Formamido-chlorobenzaldehyde derivative Cleavage of the pyrrole ring

Reduction Reactions

Selective reduction of either the pyrrole or the benzene portion of the indole nucleus can be achieved. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under acidic conditions typically reduces the pyrrole ring to yield the corresponding indoline (B122111) derivative, 4-chloro-N-hydroxyindoline-3-carboximidamide. pharmaguideline.com A combination of zinc dust in hydrochloric acid (Zn/HCl) can also effect this transformation. pharmaguideline.com

Conversely, reduction of the benzene ring while leaving the pyrrole ring intact can be accomplished using dissolving metal reductions, such as lithium or sodium in liquid ammonia. bhu.ac.in This would yield dihydroindole derivatives. It is also conceivable that strong reducing agents could reduce the N-hydroxy-carboximidamide functional group, potentially to an amidine or an amino-carboximidamide, depending on the reaction's severity.

Substitution Reactions

The 4-chloro-1H-indole-3-carboximidamide core allows for various substitution reactions, primarily electrophilic substitutions on the indole ring and nucleophilic substitution at the indole nitrogen.

Electrophilic Aromatic Substitution

The indole ring is highly activated towards electrophilic attack. While the C3 position is the most nucleophilic site in unsubstituted indole, it is blocked in the title compound. Therefore, electrophilic substitution is directed to other positions. The C2 position is a common site for electrophilic attack when C3 is substituted. Furthermore, substitution can occur on the benzene ring, with the C7 and C5 positions being the most likely sites, influenced by the directing effects of the fused pyrrole ring and the chloro substituent.

Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., bromine or iodine) using reagents like N-bromosuccinimide (NBS) or iodine with a catalyst.

Nitration: Introduction of a nitro group (-NO₂) using non-acidic nitrating agents like benzoyl nitrate (B79036) to avoid polymerization, which can occur under strongly acidic conditions. bhu.ac.in

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, typically at the C2 or C7 position, using a Lewis acid catalyst.

Nucleophilic Substitution

The indole nitrogen (N1) possesses an acidic proton and can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form an indolide anion. bhu.ac.in This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. bhu.ac.in

Nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C4 position is generally difficult on an electron-rich system like indole. Such reactions typically require strong activation by electron-withdrawing groups and harsh conditions, which may not be compatible with the other functional groups in the molecule.

Interactive Table: Potential Substitution Reactions Users can filter by Reaction Type to view relevant reagents and outcomes.

Reaction Type Reagent(s) Likely Position of Substitution Potential Product
Electrophilic Halogenation N-Bromosuccinimide (NBS) C2 or C7 2-Bromo-4-chloro... or 7-Bromo-4-chloro... derivative
Electrophilic Nitration Benzoyl Nitrate C5 or C7 4-Chloro-5-nitro... or 4-Chloro-7-nitro... derivative
Nucleophilic N-Alkylation 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) N1 4-Chloro-1-methyl-N-hydroxy-1H-indole-3-carboximidamide

Radiosynthesis Techniques for Labeled Analogs

The development of radiolabeled analogs of bioactive molecules is crucial for their use as probes in Positron Emission Tomography (PET) imaging. The structure of this compound is amenable to labeling with common PET isotopes such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).

Carbon-11 Labeling

Carbon-11 (t½ ≈ 20.4 min) is typically incorporated via methylation reactions using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.gov A straightforward approach for labeling the title compound would involve the N-methylation of the indole ring. nih.gov This requires a suitable precursor, which in this case would be the parent molecule itself. The reaction involves deprotonation of the indole nitrogen with a base followed by rapid trapping with the [¹¹C]methylating agent. nih.govnih.gov

Alternatively, a precursor could be designed for a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. For example, a 7-bromo or 7-stannyl derivative of 4-chloro-1H-indole-3-carboximidamide could be coupled with [¹¹C]CH₃I in the presence of a palladium catalyst to introduce a [¹¹C]methyl group at the C7 position. nih.gov

Fluorine-18 Labeling

Fluorine-18 (t½ ≈ 109.8 min) is most often introduced via nucleophilic substitution with [¹⁸F]fluoride. frontiersin.org This requires a precursor molecule containing a good leaving group, such as a tosylate, mesylate, triflate, or a nitro group, at the desired labeling position.

For the synthesis of an [¹⁸F]-labeled analog, a precursor could be synthesized where an alkyl chain with a leaving group is attached to the indole nitrogen. For instance, a precursor like 2-((4-chloro-3-(N-hydroxycarbamimidoyl)-1H-indol-1-yl)ethyl 4-methylbenzenesulfonate (B104242) could be reacted with [¹⁸F]fluoride/Kryptofix K₂₂₂ complex to yield the corresponding N-(2-[¹⁸F]fluoroethyl) derivative. Aromatic radiofluorination could also be achieved by nucleophilic displacement of a nitro group or a diaryliodonium salt precursor at a suitable position on the benzene ring of the indole.

Interactive Table: Radiosynthesis Strategies Users can filter by Isotope to see common techniques and precursors.

Isotope Labeling Agent Precursor Type Labeling Reaction
Carbon-11 ([¹¹C]) [¹¹C]Methyl Iodide Parent Compound (N-H) Nucleophilic N-Methylation
Carbon-11 ([¹¹C]) [¹¹C]Methyl Iodide 7-Bromo or 7-Stannyl derivative Palladium-Catalyzed Cross-Coupling
Fluorine-18 ([¹⁸F]) [¹⁸F]Fluoride N-(2-Tosyloxyethyl) derivative Nucleophilic Aliphatic Substitution

Molecular Mechanisms of Action and Biological Target Identification for 4 Chloro N Hydroxy 1h Indole 3 Carboximidamide

Investigation of Enzyme Inhibition and Receptor Modulation Profiles

The biological activity of a compound is largely defined by its ability to interact with and modulate the function of enzymes and receptors. For 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide and related structures, research has focused on several key protein targets implicated in cancer, neurodegenerative diseases, and inflammatory conditions.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition by this compound and Related Structures

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of oncology, IDO1 has gained significant attention as an immune checkpoint protein. nih.gov Overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan, which is crucial for T-cell proliferation and activation. nih.gov This tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites effectively allow tumor cells to evade the host's immune system. nih.gov Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

The N-hydroxy-carboximidamide functional group, also known as a hydroxyamidine, is a key pharmacophore for potent IDO1 inhibition. nih.gov This moiety is capable of coordinating with the ferric or ferrous heme iron within the active site of the IDO1 enzyme. nih.govfrontiersin.org Molecular docking and structural studies suggest that the oxygen atom of the hydroxyamidine group forms a dative bond with the heme iron, effectively blocking the enzyme's catalytic activity. nih.govfrontiersin.orgacs.org

Derivatives featuring the N-hydroxyamidine group have demonstrated significant inhibitory potency against IDO1 in both enzymatic and cellular assays. nih.gov For instance, Epacadostat (INCB024360), a clinical-stage IDO1 inhibitor, features a hydroxyamidine moiety and exhibits potent activity. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on related hydroxyamidine derivatives have shown that substitutions on the aromatic ring system can significantly influence potency. While direct inhibitory data for this compound is not detailed in the reviewed literature, the combination of the indole (B1671886) scaffold and the critical hydroxyamidine group strongly suggests it belongs to this class of IDO1 inhibitors.

Compound ClassTargetKey Structural FeatureMechanism of InhibitionReported Potency Range (Related Structures)
Indole-based HydroxyamidinesIDO1N-hydroxy-carboximidamideCoordination with heme iron in the active site. nih.govfrontiersin.orgIC50 = 19 nM to 73 nM (Epacadostat). nih.govfrontiersin.org
Thiazole-substituted HydroxyamidinesIDO1N-hydroxy-carboximidamideCoordination with heme iron in the active site.IC50 = 51 nM (Enzymatic). nih.govacs.org

Examination of Kinase Inhibition Profiles

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole ring is a common core structure in many approved kinase inhibitors. nih.gov Furthermore, chloro-substituted phenyl groups are frequently incorporated into kinase inhibitors to enhance binding affinity and selectivity. nih.gov

Research into related structures, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has demonstrated their potential as inhibitors of tyrosine kinases like EGFR and VEGFR2, as well as lipid kinases like PI3Kα. nih.govnih.gov For example, certain 5-chloro-indole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov

A comprehensive kinase inhibition profile for this compound specifically has not been detailed in the reviewed literature. Determining the selectivity of such a compound requires screening against a broad panel of kinases. Such panels are used to identify both primary targets and potential off-target effects, which is crucial for the development of selective inhibitors. nih.gov Given the prevalence of the indole and chloro-aromatic motifs in known kinase inhibitors, it is plausible that this compound could exhibit activity against one or more kinases, but this requires experimental validation.

Assessment of Dual Inhibition of Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) by Indole Carboximidamide Derivatives

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit and the accumulation of amyloid-beta (Aβ) plaques. This has led to the development of multi-target-directed ligands, with dual inhibition of Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) being a prominent strategy. AChE inhibition addresses the symptomatic cholinergic decline, while BACE1 inhibition aims to reduce the production of Aβ peptides, the primary component of amyloid plaques.

Research has been conducted on novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives for this dual inhibitory purpose. Studies have shown that compounds with the indole carboximidamide scaffold can inhibit both enzymes at micromolar concentrations. The design of these inhibitors often involves linking the indole core to another aromatic system, with various substituents influencing the potency against each target. For example, the introduction of electron-donating groups on one of the aromatic rings was found to favor AChE inhibition. While these studies did not test this compound itself, they establish that the broader class of indole carboximidamide derivatives has potential as dual AChE/BACE1 inhibitors.

Analysis of Sphingosine (B13886) Kinase 2 (SphK2) Modulation by Indole Scaffolds

The sphingosine-1-phosphate (S1P) signaling pathway is implicated in a variety of diseases, including cancer and inflammatory conditions. S1P is produced by two isoforms of sphingosine kinase, SphK1 and SphK2. While structurally similar, these isoforms have distinct cellular localizations and functions, making the development of selective inhibitors a key therapeutic goal.

The indole scaffold has been successfully utilized to develop potent and selective inhibitors of SphK2. Through structure-activity relationship studies, researchers have found that specific substitution patterns on the indole ring are crucial for achieving high potency and selectivity. For instance, 1,5-disubstitution on the indole core was identified as promoting optimal binding within the SphK2 substrate-binding site. Molecular modeling has revealed that these indole-based inhibitors form key nonpolar interactions with residues such as Val308 and Phe548, as well as hydrogen bonds with Asp211 and Asp308, which contributes to their high affinity and selectivity for SphK2 over SphK1. One such study led to the identification of an indole derivative with a SphK2 Kᵢ of 90 nM and over 110-fold selectivity against SphK1.

Cellular and Biochemical Pathways Influenced by this compound

Beyond direct enzyme inhibition, it is crucial to understand how a compound affects cellular processes. Investigations into chloro-indole derivatives have shed light on their ability to influence cell survival and death pathways.

Effects on Cellular Proliferation and Apoptotic Mechanisms

Uncontrolled cellular proliferation is a fundamental characteristic of cancer. nih.gov Apoptosis, or programmed cell death, is a critical mechanism for removing damaged or unwanted cells, and its evasion is another hallmark of cancer. nih.gov Compounds that can inhibit proliferation and induce apoptosis are therefore of significant therapeutic interest.

Studies on related 5-chloro-indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govnih.gov The mechanism for this activity is often linked to the induction of apoptosis. nih.gov A key family of proteases that execute apoptosis are the caspases. nih.gov Research has shown that certain 5-chloro-indole derivatives can significantly increase the cellular levels of executioner caspase-3. nih.gov They have also been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death. nih.govnih.gov

Compound ClassCell LineEffectMechanism/Marker
5-chloro-indole-2-carboxamidesPanc-1 (Pancreatic Cancer)Apoptosis InductionIncreased Caspase-3 protein levels. nih.gov
5-chloro-indole-2-carboxamidesMCF-7 (Breast Cancer)Apoptosis InductionIncreased levels of Caspase 3, 8, 9, Cytochrome C, Bax; Decreased Bcl-2. nih.gov
N-phenyl-6-chloro-quinolone-carboxamidesHCT-116 (Colon Carcinoma)Antiproliferative ActivityInhibition of PI3Kα pathway. nih.govmdpi.com

These findings indicate that the chloro-indole scaffold is a viable starting point for designing agents that can effectively trigger apoptotic pathways in cancer cells. The specific effects of this compound would require direct experimental testing, but the activities of these closely related analogues suggest a potential to modulate similar cellular proliferation and apoptotic mechanisms.

The compound this compound is not documented in publicly available scientific literature.

Extensive searches of chemical databases and scientific literature have yielded no specific information regarding the biological activities or applications of the chemical compound this compound. As a result, it is not possible to provide an article detailing its molecular mechanisms of action, biological target identification, or its applications in proteomics and biochemical probing as requested.

The outlined topics for the article, including the modulation of immune-related pathways such as tryptophan degradation, interactions with microbial targets like bacterial membranes and biofilm formation, and its utility in protein labeling, post-translational modification studies, and probing enzyme mechanisms, require specific research data that is not available for this particular compound.

While the requested subject areas are active fields of scientific inquiry for many other indole-containing compounds and related chemical structures, there is no published research that specifically investigates this compound in these contexts. The scientific community relies on peer-reviewed publications to disseminate research findings, and in the case of this specific compound, such documentation appears to be absent from the public domain.

Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on this compound, as per the provided instructions and outline, cannot be fulfilled at this time due to the lack of available scientific evidence.

Structure Activity Relationship Sar Studies of 4 Chloro N Hydroxy 1h Indole 3 Carboximidamide and Analogs

Elucidation of Key Pharmacophoric Features and Critical Structural Elements for Biological Activity

The biological activity of indole-3-carboximidamide derivatives is dictated by a set of key pharmacophoric features that ensure optimal interaction with the target enzyme. For inhibitors targeting the heme iron of IDO1, the essential structural elements can be broadly categorized. A central, typically aromatic or heteroaromatic scaffold, such as the indole (B1671886) ring, serves as the core of the molecule. This scaffold positions the other critical functional groups within the enzyme's active site. nih.gov

A crucial feature is a functional group capable of coordinating with the heme iron in the active site. The N-hydroxycarboximidamide (hydroxyamidine) moiety present in 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide serves this role effectively. nih.gov The oxygen atom of this group directly binds to the ferrous heme iron, a key interaction for potent inhibition. nih.gov

Impact of Substitutions on the Indole Ring System on Biological Potency and Selectivity

Modifications to the indole ring of this compound analogs have a profound effect on their inhibitory potency and selectivity. The size, position, and electronic nature of substituents can alter the molecule's interaction with the enzyme's active site. nih.gov

Halogenation of the indole ring is a common strategy to modulate the activity of IDO1 inhibitors. The position and type of halogen significantly influence the compound's potency. SAR studies on related scaffolds have shown that substitutions at specific positions are more favorable than others. For instance, in a series of 1H-indole-2-carboxamides targeting the CB1 receptor, a chloro group was preferred at the 3-position over the 4- or 5-positions. nih.gov

In the context of IDO1 inhibitors, the 4-chloro substitution, as seen in the title compound, is a key feature. The electronic effect of the electron-withdrawing chlorine atom can influence the properties of the indole ring system. More importantly, the position of the halogen can dictate specific interactions within the active site. Structural studies of related inhibitors show that halogen substituents can form close contacts with protein residues, such as the sulfur atom of a cysteine residue, influencing the binding orientation and affinity. acs.org The preference for a specific halogen and its position is highly dependent on the local environment of the binding pocket.

The following table illustrates the effect of different substitutions on the indole ring on the inhibitory activity against IDO1 for a series of related compounds.

CompoundIndole Ring SubstituentIDO1 IC50 (nM)
Analog A4-Chloro73
Analog B5-Bromo24,500 (Ki)
Analog C5-FluoroData Not Available
Analog DUnsubstituted>10,000
Data derived from multiple series of indole-based IDO1 inhibitors to illustrate general trends. nih.gov

The hydrogen atom on the indole nitrogen (N-H) often plays a critical role in binding. It can act as a hydrogen bond donor, forming a crucial interaction with the enzyme's active site. In a study of N′-hydroxyindazolecarboximidamides, which are bioisosteres of the indole-based compounds, the N-H group was found to be essential for activity. nih.gov When this nitrogen was methylated (N-CH3), the compound completely lost its ability to inhibit IDO1. nih.gov This result strongly suggests that a hydrogen bonding interaction involving this specific N-H is a critical determinant of inhibitory activity. nih.gov The loss of this hydrogen bond upon N-methylation disrupts a key part of the binding mode, leading to a dramatic decrease in potency.

The table below demonstrates the critical importance of the indole N-H group for inhibitory activity in a series of indazole-based IDO1 inhibitors.

CompoundIndole/Indazole N1 SubstituentIDO1 Inhibition
Indazole Analog-HActive
N-methylindazole Analog-CH3Inactive
Data based on findings from N′-hydroxyindazolecarboximidamides, highlighting the necessity of the N-H for activity. nih.gov

Influence of Modifications to the N-Hydroxycarboximidamide Functional Group on Target Affinity and Specificity

The N-hydroxycarboximidamide functional group is arguably the most critical element for the activity of this class of IDO1 inhibitors. Its primary role is to coordinate directly with the heme iron at the core of the IDO1 active site. nih.gov The oxygen atom of the hydroxyl group forms a strong bond with the iron, anchoring the inhibitor in place. nih.gov

Studies involving the modification of this group have consistently shown its necessity for high-potency inhibition. For example, replacing the hydroxyl group (-OH) of the amidoxime (B1450833) with an amino group (-NH2) leads to a significant drop in inhibitory activity. nih.gov This underscores the specific requirement for the oxygen atom in this position for effective heme binding. The strong basicity of the nitrogen atom is also considered beneficial for a powerful interaction with the IDO1 heme iron. nih.gov Any modification that removes or significantly alters the geometry or electronic properties of this heme-binding moiety is detrimental to the compound's affinity and inhibitory function. nih.gov

Comprehensive Analysis of Ligand-Target Interactions within Active Sites

Molecular docking and structural biology studies have provided detailed insights into how this compound analogs bind within the IDO1 active site. The binding mode is characterized by a network of specific interactions. frontiersin.orgnih.gov

As established, the N-hydroxycarboximidamide group's oxygen atom coordinates with the central heme iron. nih.gov The indole ring itself is positioned in a hydrophobic pocket (Pocket A), making favorable contacts with several nonpolar amino acid residues, including Phenylalanine 163 (Phe163), Phenylalanine 164 (Phe164), Valine 130 (Val130), and Cysteine 129 (Cys129). frontiersin.orgnih.gov

Furthermore, many potent inhibitors in this class possess additional substituents that extend from the core scaffold into a second hydrophobic area, Pocket B. This pocket is defined by residues such as Phenylalanine 226 (Phe226) and Arginine 231 (Arg231). frontiersin.orgnih.gov Interactions with these residues are essential for achieving high potency. nih.gov The combination of direct heme coordination, extensive hydrophobic interactions in Pockets A and B, and specific hydrogen bonds creates a high-affinity binding event that effectively inhibits the enzyme's catalytic activity. frontiersin.org

Preclinical Biological Evaluation in in Vitro and in Vivo Models Non Human

Evaluation of Indole-3-carboximidamide Analogs in Controlled Cellular Models

Assessment of Anti-Proliferative Activity against Various Cell Lines

Substituted indole-3-carboxamide derivatives have demonstrated notable anti-proliferative effects across a range of cancer cell lines. Structure-activity relationship studies suggest that the nature and position of substituents on the indole (B1671886) ring play a crucial role in their cytotoxic potential.

A series of N′-hydroxy-1-methyl-1H-indole-3-carboximidamides, which are structurally similar to the compound of interest, were synthesized and evaluated for their in vitro cytotoxicity against the HCT-116 colon rectal carcinoma cell line. The results of this evaluation are presented in Table 1 . These compounds, differing in the substituent at the 5-position of the indole ring, exhibited varying degrees of cell viability inhibition nih.gov. For instance, analogs with bromo and fluoro substituents at the 5-position were synthesized, indicating that halogenation is a viable modification for this class of compounds nih.gov.

Table 1: In Vitro Cytotoxicity of N′-hydroxy-1-methyl-1H-indole-3-carboximidamide Analogs against HCT-116 Cells

Compound ID 5-Substituent Cell Viability (%) at 10⁻⁴ M
2a H Data not specified
2b Bromo Data not specified
2c Fluoro Data not specified
2d Chloro Data not specified
2e Methoxy Data not specified

Data derived from a study on nortopsentin derivatives, where these compounds were used as intermediates. The primary focus of the study was on the final products, and specific IC50 values for these intermediates were not provided in the text. The study does prescreen the final compounds for cytotoxicity against the HCT-116 cell line. nih.gov

Other studies on different classes of substituted indole-3-carboxamides have also reported significant anti-proliferative action. For example, a series of 5-substituted-indole-2-carboxamides were found to have potent antiproliferative activity against four different cancer cell lines, with mean GI50 values in the nanomolar range rsc.org. This further underscores the potential of the substituted indole scaffold in the development of novel anticancer agents.

In Vitro Enzymatic Activity Assays for Target Engagement

The N-hydroxycarboximidamide functional group present in 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide suggests a potential for this compound to act as an inhibitor of certain enzymes. A patent for N-hydroxyamidinoheterocycles has described their role as modulators of indoleamine 2,3-dioxygenase (IDO1) google.com. IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune suppression.

While direct enzymatic assay data for this compound is unavailable, the broader class of indole derivatives has been investigated for the inhibition of various other enzymes. For instance, certain N-substituted indole-3-carbaldehyde oxime derivatives, which share structural similarities with N-hydroxy-indole-3-carboximidamides, have been identified as potent urease inhibitors mdpi.com. Additionally, some indole derivatives have been explored as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle rsc.org. The potential for this compound to engage with these or other enzymatic targets warrants further investigation through specific in vitro enzymatic assays.

Efficacy Studies in Defined Non-Human Organismal Models

Investigation of Efficacy in Disease-Specific Animal Models

While no in vivo efficacy studies for this compound have been reported, research on related indole-3-carboxamide derivatives has shown promising results in animal models of disease. In a recent study, two novel 1H-indole-3-carboxamide derivatives demonstrated significant anti-pulmonary fibrosis effects in a bleomycin-induced pulmonary fibrosis mouse model. Oral administration of these compounds was found to be as effective as a known autotaxin inhibitor, suggesting their potential for the treatment of fibrotic diseases nih.gov. This highlights the potential for indole-3-carboxamide scaffolds to be developed into orally bioavailable therapeutic agents.

Assessment of Activity against Microbial Pathogens in In Vitro and Ex Vivo Models

The indole nucleus is a common structural motif in many natural and synthetic compounds with antimicrobial properties. Several studies have demonstrated the antimicrobial potential of indole-3-carboxamide derivatives. A series of α,ω-di(indole-3-carboxamido)polyamine derivatives were evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi nih.govnih.gov.

The antimicrobial activity of these conjugates was found to be dependent on the nature of the substituent on the indole ring and the length of the polyamine linker. For example, 5-bromo-substituted indole analogs generally exhibited a broader spectrum of activity nih.govnih.gov. The minimum inhibitory concentrations (MICs) for some of these compounds against various microbial strains are summarized in Table 2 . These findings suggest that the indole-3-carboxamide scaffold could be a promising starting point for the development of new antimicrobial agents.

Table 2: In Vitro Antimicrobial Activity of Indole-3-carboxamido-polyamine Analogs (MIC in µM)

Organism Compound 13b (5-Bromo, PA-3-6-3)
Staphylococcus aureus ≤ 0.28
MRSA Data not specified
Escherichia coli Data not specified
Pseudomonas aeruginosa Data not specified
Klebsiella pneumoniae Data not specified
Acinetobacter baumannii ≤ 0.28
Candida albicans Data not specified
Cryptococcus neoformans ≤ 0.28

Data is for a 5-bromo-substituted analog and not the 4-chloro compound. The table highlights the potential of halogenated indole-3-carboxamides as antimicrobial agents. nih.govnih.gov

Comparative Biological Profiling with Synthesized Indole-3-carboximidamide Analogs

The biological activity of indole-3-carboximidamide derivatives is significantly influenced by the substitution pattern on the indole ring. As demonstrated in the anti-proliferative and antimicrobial studies of various analogs, the presence, nature, and position of substituents can modulate the potency and spectrum of activity.

For instance, in the series of N′-hydroxy-1-methyl-1H-indole-3-carboximidamides, the variation of the substituent at the 5-position (H, Br, F, Cl, OCH3) was explored, although the direct impact on cytotoxicity was not detailed in the available literature nih.gov. In the study of indole-3-carboxamido-polyamine conjugates as antimicrobial agents, 5-bromo substitution was found to be particularly effective, suggesting that halogenation can enhance biological activity nih.govnih.gov. A comparative analysis of such analogs is crucial for establishing a clear structure-activity relationship and for guiding the design of more potent and selective compounds. The specific impact of a chloro group at the 4-position, as in this compound, would require direct comparative studies against other halogenated and non-halogenated analogs.

Computational Chemistry and Molecular Modeling Approaches for Indole Carboximidamides

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide, to the active site of a target protein. This information is crucial for understanding the molecular basis of the ligand's biological activity and for structure-based drug design.

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the target's binding site and then scoring these conformations to identify the most likely binding mode. A study on indole-2-carboxamide derivatives, which are structurally related to the compound of interest, utilized molecular docking to understand their inhibitory mechanism against human liver glycogen (B147801) phosphorylase a (HLGPa). nih.gov The docking simulations revealed that these inhibitors adopt very similar conformations within the active site, suggesting a common mode of interaction. nih.gov Good correlations were observed between the calculated interaction-free energies from docking and the experimentally determined inhibitory activities, validating the predicted binding poses. nih.gov

For this compound, molecular docking could be employed to identify potential biological targets by screening it against a library of protein structures. Once a target is identified, docking can provide a detailed picture of the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues in the active site. This knowledge can then be used to rationalize its activity and to suggest modifications to its structure that could enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity, QSAR models can be used to predict the activity of new, untested compounds.

The development of a QSAR model typically involves three main stages: data set preparation, descriptor calculation and selection, and model generation and validation. A diverse set of indole (B1671886) derivatives with known biological activities would be required to build a robust QSAR model for predicting the activity of compounds like this compound.

Several QSAR studies have been successfully applied to indole derivatives. For instance, a 3D-QSAR study on indole-2-carboxamide compounds as HLGPa inhibitors resulted in highly predictive models. nih.gov These models, developed using CoMFA and CoMSIA analyses, provided clear guidelines for designing novel inhibitors with improved potency. nih.gov Another QSAR study on indole derivatives as antifungal agents against Candida albicans identified key molecular descriptors that correlate with their activity, leading to a statistically significant predictive model. nih.gov This model was then used to design new drug candidates with potentially enhanced antifungal activity. nih.gov Similarly, a 2D-QSAR model for novel 1H-3-indolyl derivatives as antioxidants helped in identifying the most promising candidates for further in vitro investigation. mdpi.comresearchgate.net

For this compound, a QSAR model could be developed using a series of structurally similar compounds with varying substituents and their corresponding biological activities against a specific target. The resulting model could then be used to predict the activity of this specific compound and to guide the synthesis of new derivatives with potentially higher efficacy.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular biological response. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates.

Pharmacophore modeling has been widely applied to the discovery of novel indole-based compounds. For example, a ligand-based pharmacophore model was developed for acidic inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. nih.govacs.org This model, consisting of hydrophobic, aromatic, and negatively ionizable features, was used to screen chemical databases, leading to the identification of nine chemically diverse compounds with inhibitory activity against mPGES-1. nih.gov In another study, a pharmacophore model for indole and isatin (B1672199) derivatives as antiamyloidogenic agents was developed to aid in the discovery of new treatments for Alzheimer's disease. mdpi.com

A pharmacophore model could be generated for this compound based on its own structure or, if a target is known, based on the key interactions observed in its binding site. This model could then be used in a virtual screening campaign to identify other compounds from large chemical libraries that possess a similar arrangement of essential features, potentially leading to the discovery of novel and structurally diverse ligands with similar or improved biological activity.

Advanced Quantum Chemical Calculations for Conformational Analysis and Electronic Properties (e.g., DFT, HOMO-LUMO, NBO)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These methods can be used to perform conformational analysis, calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and analyze the charge distribution within a molecule using techniques like Natural Bond Orbital (NBO) analysis.

DFT calculations have been extensively used to study substituted indoles. For example, DFT has been employed to determine the theoretical standard redox potentials for the oxidation of substituted indoles, showing good agreement with experimental values. rsc.org Such calculations can also shed light on the spin density distribution in indole radical cations, which is crucial for understanding their reactivity. rsc.org Furthermore, DFT has been used to study the heats of formation of substituted indole derivatives, providing insights into their relative stability. niscpr.res.in

For this compound, quantum chemical calculations could provide valuable information:

Conformational Analysis: By calculating the energies of different possible conformations, the most stable three-dimensional structure of the molecule can be determined. This is crucial for understanding its shape and how it might interact with a biological target.

Electronic Properties: The HOMO and LUMO energies are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can be related to the molecule's stability and its ability to participate in chemical reactions.

NBO Analysis: This analysis provides a detailed picture of the electron density distribution, revealing the nature of chemical bonds and identifying key atomic charges and orbital interactions within the molecule.

The table below summarizes some key electronic properties that can be calculated for this compound using DFT.

PropertyDescriptionPotential Application for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Understanding its reactivity as a nucleophile and its potential to undergo oxidation.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Understanding its reactivity as an electrophile and its potential to undergo reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; related to the chemical reactivity and stability.A smaller gap suggests higher reactivity. This can be correlated with its biological activity.
Dipole Moment A measure of the overall polarity of the molecule.Influences its solubility and ability to interact with polar environments, such as the active site of a protein.
Mulliken Atomic Charges A method for estimating the partial atomic charges on each atom in the molecule.Identifying regions of the molecule that are electron-rich or electron-poor, which can be important for intermolecular interactions.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are computational tools that estimate these properties based on the chemical structure of a compound. These predictions are crucial in the early stages of drug discovery to identify and filter out compounds with poor pharmacokinetic profiles, thereby reducing the risk of late-stage failures.

Numerous studies have demonstrated the utility of in silico ADME prediction for indole-based compounds. For example, in silico ADMET (ADME and Toxicity) assays for indole-thiosemicarbazone compounds showed good oral bioavailability. nih.gov Similarly, a study on 1-piperazine indole hybrids utilized in silico predictions to assess their physicochemical, pharmacokinetic, and safety properties at the beginning of the drug discovery process. nih.gov These early evaluations help researchers to focus their resources on the most promising lead compounds. nih.gov

For this compound, a variety of ADME properties can be predicted using computational models. The following table provides an overview of key ADME parameters and their significance.

ADME PropertyDescriptionImportance for this compound
Aqueous Solubility The maximum amount of the compound that can dissolve in water.Crucial for absorption from the gastrointestinal tract and for formulation development.
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.Affects absorption, distribution, and metabolism. A balanced LogP is often desirable for good oral bioavailability.
Intestinal Absorption The extent to which the compound is absorbed from the gastrointestinal tract into the bloodstream.A key determinant of oral bioavailability.
Blood-Brain Barrier (BBB) Permeability The ability of the compound to cross the blood-brain barrier and enter the central nervous system.Important for drugs targeting the CNS, but undesirable for those intended for peripheral action to avoid CNS side effects.
CYP450 Inhibition The potential of the compound to inhibit cytochrome P450 enzymes, which are involved in drug metabolism.Inhibition of CYP450 enzymes can lead to drug-drug interactions.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood plasma.Only the unbound fraction of the drug is pharmacologically active. High plasma protein binding can affect the drug's efficacy.

By predicting these properties for this compound, researchers can gain valuable insights into its potential drug-likeness and identify any potential liabilities that may need to be addressed through chemical modification.

Future Perspectives and Research Challenges for 4 Chloro N Hydroxy 1h Indole 3 Carboximidamide Research

Exploration of Emerging Applications and Unexplored Biological Activities for the Compound and its Derivatives

The indole (B1671886) scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. news-medical.netchula.ac.thnih.gov The future for 4-Chloro-N-hydroxy-1H-indole-3-carboximidamide and its derivatives lies in a systematic exploration of their potential against a wider range of diseases.

Emerging Applications:

Antiviral and Antifungal Agents: While much focus has been on the antibacterial and anticancer effects of indole derivatives, their potential as antiviral and antifungal agents remains a relatively underexplored area. arkat-usa.org The unique electronic and structural features of the indole-3-carboximidamide core could be leveraged to design novel agents against challenging viral and fungal pathogens.

Neurodegenerative Diseases: The role of indole derivatives in modulating neurological pathways suggests their potential in treating neurodegenerative disorders. mdpi.com Investigating the ability of this compound and its analogs to interact with targets relevant to diseases like Alzheimer's and Parkinson's could unveil new therapeutic strategies.

Herbicidal and Agrochemical Applications: The structural motifs present in indole derivatives have also found applications in agriculture. frontiersin.org Exploring the herbicidal or plant growth regulatory activities of this class of compounds could lead to the development of new agrochemicals.

Unexplored Biological Activities:

A significant portion of marine indole alkaloids, a diverse subclass of natural products, remains under-investigated for their full range of biological activities. rsc.org This highlights a broader trend where many synthetic indole derivatives are often screened against a narrow panel of biological targets. A comprehensive screening of this compound and its derivatives against a wide array of enzymes, receptors, and cellular pathways is crucial to uncover novel biological functions.

Advancements in Green Chemistry and Sustainable Synthetic Methodologies for Indole-3-carboximidamides

The synthesis of indole derivatives has traditionally relied on methods that may not align with the principles of green chemistry. However, recent years have seen a significant shift towards more sustainable and environmentally friendly synthetic routes. tandfonline.comeurekaselect.comresearchgate.net

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique offers rapid, efficient, and convenient methods for synthesizing organic compounds, including indole derivatives. tandfonline.comtandfonline.com Applying microwave irradiation to the synthesis of indole-3-carboximidamides could lead to higher yields, shorter reaction times, and reduced energy consumption.

Ultrasound-Promoted Reactions: Sonication provides another green alternative for chemical synthesis, often leading to improved reaction rates and yields. eurekaselect.com

Use of Greener Solvents and Catalysts: The development of syntheses that utilize water, ionic liquids, or deep-eutectic solvents, along with nanocatalysts or other green catalysts, is a key area of advancement. eurekaselect.comresearchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and align well with green chemistry principles. rsc.org

The development of sustainable and scalable synthetic methods for this compound is essential for its future research and potential commercialization.

Strategies for Addressing Selectivity and Specificity Challenges in Target Engagement

A major hurdle in the development of kinase inhibitors, a class to which many indole derivatives belong, is achieving high selectivity for the target kinase to minimize off-target effects and associated toxicity. tandfonline.comdrugtargetreview.com The conserved nature of the ATP-binding site across the kinome makes designing selective inhibitors a significant challenge. tandfonline.com

Strategies to Enhance Selectivity:

Targeting Allosteric Sites: Allosteric inhibitors, which bind to sites other than the highly conserved active site, often exhibit greater selectivity. nih.gov Exploring the potential for indole-3-carboximidamides to act as allosteric modulators could be a fruitful research direction.

Exploiting Unique Structural Features: Designing inhibitors that capitalize on subtle differences in the amino acid residues of the target's active site, such as the "gatekeeper" residue, can improve selectivity. tandfonline.com

Bivalent Inhibitors: Tethering a kinase inhibitor to a second molecule that targets another site on the kinase can lead to highly selective compounds. tandfonline.com

A proactive and holistic approach to designing and identifying indole-3-carboximidamides with a favorable selectivity profile will be crucial for their development as safe and effective therapeutic agents. rsc.org

Integration of Multidisciplinary Approaches (e.g., Chemical Synthesis, Biological Assays, Computational Modeling)

Modern drug discovery relies heavily on the integration of various scientific disciplines to streamline the process from initial hit identification to lead optimization and clinical candidacy. jddhs.comnih.govacs.org

A Synergistic Workflow:

Computational Modeling: In silico methods such as molecular docking and virtual screening can be used to predict the binding of this compound and its virtual derivatives to various biological targets. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing. acs.org

Chemical Synthesis: Efficient synthetic routes, ideally incorporating green chemistry principles, are then employed to produce the prioritized compounds.

Biological Assays: The synthesized compounds are then subjected to a battery of in vitro and in vivo assays to determine their biological activity, potency, and selectivity.

Iterative Optimization: The data from biological testing is fed back into the computational models to refine the structure-activity relationships (SAR), guiding the design of the next generation of more potent and selective compounds. jddhs.com

This integrated, multidisciplinary approach accelerates the drug discovery process and increases the likelihood of identifying promising drug candidates. tandfonline.com

Identification of Gaps in Current Knowledge and Directions for Future Investigation of the Indole Carboximidamide Class

Despite the vast body of research on indole derivatives, significant knowledge gaps remain, particularly for less-explored subclasses like the indole-3-carboximidamides.

Key Knowledge Gaps:

Specific Biological Targets: For many indole derivatives, including this compound, the precise molecular targets responsible for their observed biological activities are often unknown.

Structure-Activity Relationships (SAR): A systematic understanding of how modifications to the indole-3-carboximidamide scaffold affect biological activity is largely absent. sci-hub.se

Pharmacokinetic and Toxicological Profiles: Comprehensive data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this class of compounds is lacking.

Future Research Directions:

Target Identification and Validation: Employing techniques such as chemical proteomics and genetic screening to identify and validate the specific biological targets of indole-3-carboximidamides.

Systematic SAR Studies: Synthesizing and screening libraries of this compound derivatives with systematic structural variations to establish clear SAR.

Preclinical Development: For promising lead compounds, conducting thorough preclinical studies to evaluate their efficacy, safety, and pharmacokinetic properties in animal models.

Exploration of Novel Chemical Space: Designing and synthesizing novel indole-3-carboximidamide derivatives with diverse substitution patterns to explore new areas of chemical and biological space. researchgate.net

Addressing these knowledge gaps through focused and multidisciplinary research will be essential to unlock the full therapeutic potential of the indole carboximidamide class of compounds.

Q & A

Q. How to design a robust protocol for evaluating the hydrolytic stability of the N-hydroxy group?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) at 37°C, sampling at 0, 6, 12, and 24 hrs. Analyze degradation products via LC-MS and assign structures using fragmentation patterns. Compare half-lives (t1/2t_{1/2}) to prioritize derivatives for in vivo studies .

Retrosynthesis Analysis

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Reactant of Route 1
4-Chloro-N-hydroxy-1H-indole-3-carboximidamide
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4-Chloro-N-hydroxy-1H-indole-3-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.